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molecular formula C6H11NO2 B2397726 6,6-Dimethylmorpholin-3-one CAS No. 1312457-13-8

6,6-Dimethylmorpholin-3-one

Cat. No. B2397726
M. Wt: 129.159
InChI Key: KPXBHBMOLSFNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315498B2

Procedure details

(2-Dibenzylamino-1,1-dimethyl-ethoxy)-acetic acid ethyl ester (Example 172, step 1) was hydrogenated in EtOH with Pd(OH)2 for 16 hours at 60° C. The desired 6,6-dimethyl-morpholin-3-one (585 mg, 60% purity, quant.) was obtained as a colorless liquid, MS: m/e=129 (M+H+) and used in the next step without further purification.
Name
(2-Dibenzylamino-1,1-dimethyl-ethoxy)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][O:6][C:7]([CH3:25])([CH3:24])[CH2:8][N:9](CC1C=CC=CC=1)CC1C=CC=CC=1)C>CCO.[OH-].[OH-].[Pd+2]>[CH3:24][C:7]1([CH3:25])[CH2:8][NH:9][C:4](=[O:3])[CH2:5][O:6]1 |f:2.3.4|

Inputs

Step One
Name
(2-Dibenzylamino-1,1-dimethyl-ethoxy)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(NC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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